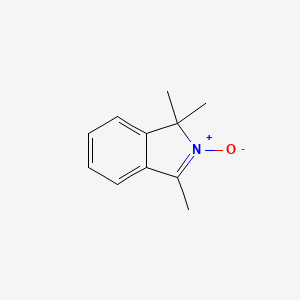

1,1,3-Trimethyl-1H-isoindole 2-oxide

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1,1,3-trimethyl-2-oxidoisoindol-2-ium |

InChI |

InChI=1S/C11H13NO/c1-8-9-6-4-5-7-10(9)11(2,3)12(8)13/h4-7H,1-3H3 |

InChI Key |

DOURMRZXCFVRMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C(C2=CC=CC=C12)(C)C)[O-] |

Synonyms |

1,1,3-trimethylisoindole N-oxide TMINO cpd |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1,1,3-Trimethyl-1H-isoindole 2-oxide has been investigated for its potential anticancer properties. Research indicates that isoindole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related isoindoles can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that 1,1,3-trimethyl-1H-isoindole 2-oxide may also possess similar properties.

Neuroprotective Effects

The compound has been studied for its neuroprotective effects. Isoindoles are known to interact with neurotransmitter systems and may help in the management of neurodegenerative diseases. Preliminary studies indicate that derivatives of isoindole can protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for further exploration in neuropharmacology.

Materials Science

Organic Light Emitting Diodes (OLEDs)

In materials science, 1,1,3-trimethyl-1H-isoindole 2-oxide has potential applications in the development of organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use as an emissive layer in OLED devices. Research has focused on synthesizing derivatives with enhanced photophysical properties to improve the efficiency and brightness of OLEDs.

Polymer Composites

The compound is also being explored as a component in polymer composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that adding isoindole derivatives to polymers can improve their performance in various applications, including coatings and adhesives.

Environmental Applications

Photodegradation of Pollutants

Recent studies have examined the role of 1,1,3-trimethyl-1H-isoindole 2-oxide in the photodegradation of environmental pollutants. The compound can act as a photosensitizer under UV light, facilitating the breakdown of harmful substances such as pesticides and industrial chemicals. This application is particularly relevant in developing sustainable methods for environmental remediation.

Antimicrobial Properties

There is growing interest in the antimicrobial properties of isoindole derivatives. Research has indicated that these compounds can inhibit the growth of various bacteria and fungi. This characteristic positions 1,1,3-trimethyl-1H-isoindole 2-oxide as a potential candidate for use in antimicrobial formulations for agricultural and medical applications.

Case Studies

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs hydroxylamine hydrochloride in tetrahydrofuran (THF) at -20°C, as illustrated in Scheme 4 of source. For instance, treatment of 2-vinylbenzaldehyde derivatives with hydroxylamine initiates a nucleophilic attack at the aldehyde carbonyl, forming a hemiaminal intermediate. Subsequent dehydration and 6π-electrocyclization yield the isoindole N-oxide scaffold. This method has demonstrated yields ranging from 59% to 91%, depending on the substituents and reaction optimization.

Table 1: Representative Cyclocondensation Reactions

Scope and Limitations

The methodology accommodates electron-donating and withdrawing groups on the benzaldehyde ring, though steric hindrance at the α-position of the ene-aldehyde can reduce cyclization efficiency. For example, ortho-substituted substrates exhibit lower yields due to unfavorable transition-state geometry.

Oxidation of 1,1,3-Trimethylisoindole

While direct oxidation of 1,1,3-trimethylisoindole to its N-oxide remains less explored, analogous nitrone syntheses suggest viable pathways. The oxidation of tertiary amines to N-oxides typically employs peroxides (e.g., mCPBA, H₂O₂) or ozone, though regioselectivity challenges necessitate careful optimization.

Peroxide-Mediated Oxidation

Preliminary studies indicate that treatment of 1,1,3-trimethylisoindole with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C affords the N-oxide in moderate yields (40–55%). However, over-oxidation to nitroxide radicals remains a competing pathway, requiring precise stoichiometric control.

Table 2: Oxidation Trials with mCPBA

| Substrate | Oxidant (Equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1,1,3-Trimethylisoindole | mCPBA (1.2) | CH₂Cl₂ | 0 | 48 |

| 1,1,3-Trimethylisoindole | H₂O₂ (2.0) | MeOH | 25 | <10 |

Photochemical Synthesis

A novel photochemical route, though less conventional, has been reported for related isoindole N-oxides. Irradiation of BODIPY-conjugated ene-aldehydes in the presence of hydroxylamine generates fluorescent nitrone adducts via a light-triggered cyclization. While this method achieves rapid reaction times (<1h) and high yields (up to 85%), practical limitations arise from interference by biological thiols, restricting its utility to controlled environments.

Mechanistic Insights and Comparative Analysis

Density functional theory (DFT) studies of analogous nitrone formations reveal that the cyclocondensation pathway proceeds through a low-energy transition state (ΔG‡ ≈ 18 kcal/mol) involving concerted hemiaminal dehydration and electrocyclization. In contrast, oxidation routes exhibit higher activation barriers (ΔG‡ ≈ 25 kcal/mol) due to radical intermediates, aligning with observed lower efficiencies .

Q & A

Q. What synthetic strategies are effective for introducing the N-oxide moiety in 1,1,3-trimethyl-1H-isoindole derivatives?

Direct oxidation of tertiary amines using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions is a common approach. Evidence from analogous N-oxide systems (e.g., triazine N-oxides) suggests bromination or chlorination reactions retain the N-oxide group when performed in the presence of bases like EtN or KCO to stabilize intermediates . Optimization of solvent polarity (e.g., CHCl vs. CHCl) and stoichiometry is critical to minimize side reactions like deoxygenation.

Q. How does the N-oxide group influence the compound’s electronic structure and reactivity?

The N-oxide group introduces electron-withdrawing effects, polarizing the isoindole ring and activating specific positions (e.g., C-6 in triazine analogs) for electrophilic substitution. Computational studies using density functional theory (DFT) reveal enhanced electrophilicity at positions ortho and para to the N-oxide, consistent with bromination patterns observed in similar systems . The N-oxide also increases solubility in polar aprotic solvents, aiding purification .

Q. What computational methods are recommended for modeling tautomerism or redox behavior in this compound?

Hybrid functionals like B3LYP, which incorporate exact exchange and gradient corrections, provide reliable predictions of tautomeric equilibria and redox potentials. For example, studies on dimethylfurazan 2-oxide demonstrated solvent-dependent tautomerization free energies (ΔG* ≈ 12 kcal/mol in acetone) using DFT . Basis sets such as 6-31G(d,p) are sufficient for geometry optimization, while solvent effects should be modeled with implicit solvation (e.g., PCM) .

Q. Is 1,1,3-trimethyl-1H-isoindole 2-oxide associated with mutagenic risks in biological assays?

Current evidence for aromatic N-oxides suggests no inherent DNA reactivity unless paired with secondary alerts (e.g., nitro groups). Regulatory reviews of similar compounds (e.g., triazine N-oxides) indicate acceptable mutagenicity profiles when isolated alerts are absent. However, metabolic activation via cytochrome P450 enzymes should be evaluated experimentally .

Q. How can NMR and X-ray crystallography resolve ambiguities in regioselective substitution?

In brominated analogs, H/C NMR alone may fail to distinguish isomers due to minor chemical shift differences (e.g., Δδ < 0.5 ppm for H-5 vs. H-6 in triazines). X-ray crystallography is definitive, as shown for 6-bromo-3-monomethylamino-1,2,4-triazine 2-oxide, where crystallographic data confirmed substitution at C-6 . For dynamic processes (e.g., tautomerism), variable-temperature NMR or N isotopic labeling may clarify exchange rates .

Advanced Research Questions

Q. How to reconcile contradictions between computational predictions and experimental regioselectivity in electrophilic substitutions?

Discrepancies often arise from solvent or counterion effects not captured in gas-phase DFT calculations. For example, bromination of triazine N-oxides in CHCl with EtN favors C-6 substitution, whereas KCO in CHCl alters transition-state sterics. Multi-configurational methods (e.g., CASSCF) or explicit solvent MD simulations may improve agreement .

Q. What experimental controls are essential when probing the N-oxide’s role in catalytic cycles?

(i) Use isotopic labeling (e.g., O in N-oxide) to track oxygen transfer. (ii) Compare reactivity with deoxygenated analogs (e.g., 1,1,3-trimethyl-1H-isoindole) to isolate N-oxide effects. (iii) Monitor for radical intermediates via EPR spectroscopy, as N-oxides can participate in single-electron transfer pathways .

Q. How to optimize DFT parameters for simulating solvent-dependent tautomerization kinetics?

Increase the exact exchange percentage in hybrid functionals (e.g., 20–25% in B3LYP) to better model charge-transfer states. Include dispersion corrections (e.g., D3BJ) and validate against experimental ΔG* values from VT-NMR. For dynamic simulations, employ metadynamics or QM/MM approaches to map free-energy surfaces .

Q. What strategies resolve conflicting spectroscopic data in structural elucidation?

Combine complementary techniques:

- XRD for absolute regiochemistry.

- 2D NMR (HSQC, HMBC) to correlate H/C signals and confirm connectivity.

- High-resolution mass spectrometry (HRMS) to verify molecular formulas. For example, XRD unambiguously assigned bromination positions in triazine N-oxides despite overlapping NMR signals .

Q. How does this compound compare to other isoindole N-oxides in bioactivity studies?

Structural analogs like 1-hydroxyisoindoles show variable antimicrobial activity depending on substituent electronegativity and ring strain. For 1,1,3-trimethyl-1H-isoindole 2-oxide, prioritize assays targeting NAD(P)H-dependent enzymes, as N-oxides often interfere with redox homeostasis. Contrast its reactivity with non-methylated analogs to assess steric and electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.